N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O2S/c1-15-8-11-21(17(3)12-15)30-24(19-6-4-5-7-22(19)31)28-29-25(30)33-14-23(32)27-18-10-9-16(2)20(26)13-18/h4-13,31H,14H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJVMACIBHLGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article reviews its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a sulfanyl group, and multiple aromatic moieties. Its molecular formula is with a molecular weight of approximately 392.92 g/mol. The presence of chlorine and various methyl groups contributes to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value of approximately 1.61 µg/mL against certain tumor cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in cancer progression, such as Bcl-2 . This interaction may lead to the induction of apoptosis in cancer cells.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In Vitro Testing : The antibacterial efficacy was assessed using the dilution method against Gram-positive and Gram-negative bacteria. Results indicated that it possesses significant activity against Staphylococcus aureus and Escherichia coli, outperforming some existing antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
- Substituent Effects : The presence of electron-donating groups such as methyl at specific positions on the phenyl rings enhances cytotoxicity. For example, compounds with para-substituted methyl groups showed improved activity due to increased electron density facilitating better interactions with biological targets .
- Triazole Ring Importance : The triazole moiety is essential for both anticancer and antibacterial activities. Variations in substituents on this ring can significantly alter potency and selectivity .
Case Studies
Several case studies have been documented regarding the biological evaluation of similar compounds:
- Study on Triazole Derivatives : A study investigated various triazole derivatives for their anticancer activities. Compounds structurally similar to this compound exhibited promising results with IC50 values lower than traditional chemotherapeutics .
- Antibacterial Screening : Another study focused on the antibacterial properties of thiazole and triazole derivatives, revealing that modifications in the aromatic substituents significantly enhanced their efficacy against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, docking studies suggest that it may act as a potent inhibitor of specific enzymes involved in cancer progression, such as 5-lipoxygenase (5-LOX) .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies indicate that it could inhibit inflammatory pathways by targeting specific receptors involved in the inflammatory response . This makes it a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
Preliminary tests have indicated that this compound exhibits antimicrobial properties against certain bacterial strains. The presence of the triazole moiety is thought to enhance its interaction with microbial targets .
Case Study 1: Anticancer Efficacy
In a study published in Molecular Pharmacology, researchers synthesized the compound and evaluated its efficacy against a panel of human tumor cell lines. The results demonstrated an average growth inhibition rate of over 50% at specific concentrations, suggesting strong anticancer potential .
Case Study 2: Inflammatory Pathway Inhibition
A separate study focused on the compound's role as a potential anti-inflammatory agent. Using molecular docking simulations, the researchers identified key binding interactions with inflammatory mediators, indicating that this compound could serve as a lead for developing new anti-inflammatory drugs .
Chemical Reactions Analysis
Triazole Ring Formation
Triazole rings are often synthesized via cyclization reactions between hydrazine derivatives and carbonyl compounds (e.g., aldehydes/ketones). For example, a 4H-1,2,4-triazole core may form through condensation of hydrazine with diketones or β-keto esters under acidic conditions .
Acetamide Bond Formation
The acetamide linkage is commonly formed using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or carbodiimides, which facilitate amide bond formation between an amine and a carboxylic acid.
Sulfanyl Group Incorporation
The sulfanyl group is typically introduced via nucleophilic substitution or coupling reactions. For instance, Suzuki coupling or Stille coupling may be employed to attach aromatic groups to the triazole ring.
Oxidation
The sulfanyl group (-S-) can be oxidized using agents like hydrogen peroxide or potassium permanganate , yielding disulfides or sulfoxides.
Reduction
Reduction of the triazole ring or other unsaturated bonds may occur using agents like lithium aluminum hydride or sodium borohydride , though this depends on the electron-deficiency of the heterocycle.
Nucleophilic Substitution
The chlorinated phenyl group may participate in SN2 reactions with nucleophiles (e.g., amines, thiols), replacing the chlorine atom.
Hydrolysis
Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield carboxylic acids or amines, depending on the reaction environment.
Research Findings and Implications
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Synthetic Flexibility : The compound’s modular structure allows for systematic modification of substituents (e.g., phenyl, hydroxyphenyl) to tailor reactivity and biological activity.
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Functional Group Interplay : The triazole ring’s electron-deficiency can influence reaction rates in substitution or coupling reactions, while the sulfanyl group’s redox sensitivity dictates oxidation states.
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Analytical Considerations : Characterization techniques such as NMR and HPLC are critical for tracking reaction progress and purity, particularly in multi-step syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
